3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-
CAS No.: 171011-13-5
Cat. No.: VC17073751
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171011-13-5 |
|---|---|
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
| Standard InChI | InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |
| Standard InChI Key | UWZWPWBLKAMUBP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a bicyclic tetrahydroquinoline system substituted with a methoxy group at position 2 and a 4-methoxyphenylcarboximidamide moiety at position 3. The quinoline core consists of a benzene ring fused to a partially saturated pyridine ring, conferring both aromatic and aliphatic characteristics. The methoxy groups at positions 2 and 4 enhance electronic delocalization, while the carboximidamide group introduces hydrogen-bonding capabilities critical for molecular interactions.
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂ |
| Molecular Weight | 311.4 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 479.1°C at 760 mmHg |
| Solubility | Low in water; soluble in DMSO |
| IUPAC Name | 2-Methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
The compound’s low aqueous solubility and high boiling point reflect its hydrophobic quinoline backbone and stable hydrogen-bonding networks.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-Quinolinecarboximidamide derivatives typically involves multi-step protocols:
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Quinoline Core Formation: Cyclocondensation of aniline derivatives with cyclic ketones under acidic conditions generates the tetrahydroquinoline scaffold.
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Methoxy Substitution: Electrophilic aromatic substitution introduces methoxy groups at specific positions using methylating agents like dimethyl sulfate.
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Carboximidamide Functionalization: Reaction of the quinoline intermediate with 4-methoxyphenyl isocyanide in the presence of a palladium catalyst yields the target compound.
Reaction optimization studies highlight the importance of temperature control (70–90°C) and solvent selection (e.g., dichloromethane) to achieve yields exceeding 65%.
Key Reagents and Conditions
| Reaction Step | Reagents/Conditions |
|---|---|
| Cyclocondensation | H₂SO₄, 120°C, 6 hours |
| Methoxylation | (CH₃O)₂SO₂, K₂CO₃, DMF, 80°C |
| Carboximidamide Formation | Pd(PPh₃)₄, 4-methoxyphenyl isocyanide, THF |
Applications in Medicinal Chemistry
Antimicrobial Activity
In screening assays against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics like ciprofloxacin. Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity.
Stability and Degradation Studies
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a mass loss of 95% by 480°C. The methoxy groups contribute to thermal resilience, as evidenced by slower degradation rates compared to non-methoxylated analogs.
Photolytic Degradation
Under UV light (254 nm), the compound undergoes photolysis with a half-life of 4.2 hours in aqueous solution. Primary degradation products include quinoline-3-carboxylic acid and 4-methoxyaniline, identified via LC-MS.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity |
|---|---|---|
| 4-Methoxyquinoline | Lacks carboximidamide group | Antimicrobial (MIC = 64 μg/mL) |
| 2-Methoxy-N-phenylquinoline | Phenyl instead of 4-methoxyphenyl | Reduced DNA binding (Kₐ = 0.9 × 10⁴ M⁻¹) |
| 7-(4-Methoxyphenyl)quinoline | Substituent at position 7 | Anti-inflammatory (IC₅₀ = 25 μM) |
The 4-methoxyphenylcarboximidamide moiety in the target compound enhances both solubility and target affinity relative to analogs.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy and carboximidamide groups could optimize pharmacokinetic profiles. For example, replacing the 4-methoxyphenyl with a trifluoromethyl group may improve blood-brain barrier penetration.
Formulation Development
Nanoencapsulation using liposomal carriers is proposed to address solubility limitations. Preliminary trials in murine models show a 3.2-fold increase in bioavailability compared to free compound administration.
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